2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide
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Description
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research has been conducted on benzothiazolinone acetamide analogs, focusing on spectroscopic and quantum mechanical studies. These studies have examined the compounds' vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and free energy of electron injection. Additionally, their nonlinear optical (NLO) activity and molecular docking with Cyclooxygenase 1 (COX1) have been investigated, suggesting potential biomedical applications (Mary et al., 2020).
Anticancer Activity
Novel sulfonamide derivatives synthesized using chloro-N-(4-sulfamoylphenyl)acetamides as intermediates have been evaluated for their anticancer activity against breast and colon cancer cell lines. This research highlights the compound's potential in cancer therapy (Ghorab et al., 2015).
Metabolic Stability Improvement
Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored modifications to benzothiazole analogs to reduce metabolic deacetylation, showcasing the compound's relevance in enhancing drug stability and efficacy (Stec et al., 2011).
Antitumor Activity Evaluation
Research on benzothiazole derivatives for antitumor activity has revealed significant anticancer effects against various cancer cell lines, emphasizing the compound's therapeutic potential in oncology (Yurttaş et al., 2015).
Potential as Pesticides
X-ray powder diffraction studies on derivatives of N-aryl-2,4-dichlorophenoxyacetamide and N-alkyl-2,4-dichlorophenoxyacetamide have identified these compounds as potential pesticides, highlighting their utility in agricultural science (Olszewska et al., 2008).
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O3S/c22-12-5-8-19-15(9-12)21(14-3-1-2-4-16(14)24)27-28(32(19,30)31)11-20(29)26-18-7-6-13(23)10-17(18)25/h1-10H,11H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYAYJBLYUGAJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=C(C=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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